5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt

Beschreibung

Chemical Identity and Nomenclature

This compound is a synthetic organic compound with the molecular formula C₂₀H₂₆BrClN₂O₇ and a molecular weight of 521.8 g/mol. The compound is registered under the Chemical Abstracts Service number 144110-43-0. This chromogenic substrate exhibits multiple nomenclature variations across scientific literature and commercial applications, reflecting its diverse applications and regional preferences in chemical naming conventions.

The compound is frequently designated by several alternative names that emphasize different aspects of its chemical structure and biological function. Magenta-β-D-GlcA represents one of the most commonly employed designations, highlighting the characteristic magenta coloration produced upon enzymatic reaction. Similarly, the designation Red-β-D-GlcU emphasizes the red precipitate formation that occurs during β-glucuronidase-mediated hydrolysis. Additional nomenclature includes Magenta-GlcA cyclohexylammonium salt and 5-Bromo-6-chloro-3-indolyl β-D-glucopyranosiduronic acid cyclohexylammonium salt.

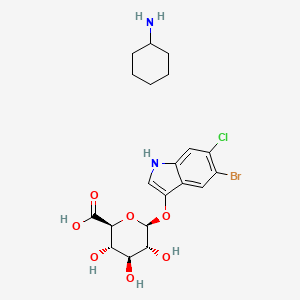

The chemical structure incorporates several distinctive functional groups that contribute to its unique properties and biological activity. The indolyl moiety serves as the chromophoric foundation, while the bromo and chloro substituents at positions 5 and 6 respectively enhance the compound's reactivity and color development characteristics. The β-D-glucuronide linkage provides the specific recognition site for β-glucuronidase enzyme interaction, and the cyclohexylammonium salt formation improves the compound's solubility and stability properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₆BrClN₂O₇ | |

| Molecular Weight | 521.8 g/mol | |

| CAS Number | 144110-43-0 | |

| Appearance | White to crystalline solid | |

| Maximum Absorption | 565 nm | |

| Solubility | Water and DMSO |

Historical Development in Biochemical Research

The development of this compound emerged from the broader evolution of chromogenic substrate technology in biochemical research, particularly following the establishment of the β-glucuronidase reporter system. The β-glucuronidase reporter system was originally developed by Richard Anthony Jefferson during his doctoral research at the University of Colorado at Boulder, with subsequent adaptation for plant applications during his tenure at the Plant Breeding Institute of Cambridge between 1985 and 1987.

The introduction of the Escherichia coli β-glucuronidase gene as a reporter gene in plants dates back to 1987 with its introduction by Jefferson and colleagues. This pioneering work established the foundation for chromogenic substrate development, as researchers recognized the need for improved detection methods that could provide enhanced sensitivity and visual clarity in biological systems. The original substrate 5-bromo-4-chloro-3-indolyl glucuronide, commonly known as X-Gluc, was initially employed for β-glucuronidase detection, producing characteristic blue precipitates upon enzymatic hydrolysis.

The subsequent development of alternative chromogenic substrates, including this compound, arose from the recognition that different colored precipitates could offer advantages in specific experimental contexts. Researchers identified that blue precipitates from X-Gluc could be difficult to distinguish against certain biological backgrounds, particularly in plant tissues with natural blue or green pigmentation. This observation drove the development of substrates producing alternative colors, with magenta-red precipitates offering superior contrast and detection capabilities in plant cell backgrounds.

The compound's development represented a significant advancement in substrate specificity and detection sensitivity. Unlike traditional substrates, this compound produces a distinctive magenta-red precipitate with maximum absorption at 565 nm, providing enhanced visibility against plant cell backgrounds. This characteristic made it particularly valuable for researchers investigating gene expression patterns in plant systems where traditional blue substrates proved inadequate for clear visualization.

Role in Modern Molecular Biology

In contemporary molecular biology research, this compound serves multiple critical functions that have expanded significantly beyond its original applications. The compound functions as a chromogenic substrate for β-glucuronidase in histochemical staining procedures, enabling researchers to visualize gene expression patterns with unprecedented clarity and precision. When β-glucuronidase enzyme encounters this substrate, it catalyzes the hydrolysis reaction that releases indoxyl derivatives, which subsequently undergo oxidative dimerization to form the characteristic magenta-red precipitate.

The compound has found extensive application in plant molecular biology research, where it serves as an alternative to X-Gluc in situations requiring enhanced contrast against plant tissue backgrounds. Research applications include the analysis of promoter activity patterns, gene expression localization studies, and the development of reporter gene constructs for monitoring transgene expression. The superior visibility of magenta-red precipitates against green plant tissues has made this compound particularly valuable for researchers studying gene expression in chlorophyll-containing tissues and organs.

Modern applications extend to microbial identification and detection systems, where the compound serves as a diagnostic tool for identifying β-glucuronidase-positive bacterial organisms, particularly Escherichia coli. In these applications, the formation of magenta-colored bacterial colonies provides rapid and reliable identification of target organisms in complex microbial communities. This application has proven particularly valuable in food safety testing, water quality monitoring, and clinical diagnostic procedures where rapid bacterial identification is essential.

The compound has also gained significance in advanced molecular biology techniques, including competition assays and strain identification procedures. Recent research has demonstrated its utility in simultaneous detection systems where multiple chromogenic substrates are employed to distinguish between different bacterial strains or gene expression patterns. In these applications, this compound can be used in combination with other chromogenic substrates, such as X-Gal, to enable sequential double staining procedures that allow researchers to identify and quantify multiple bacterial strains within single experimental systems.

The integration of this compound into modern molecular biology protocols has facilitated advances in understanding gene regulation mechanisms, bacterial ecology, and biotechnological applications. Research utilizing this compound has contributed to developments in synthetic biology, where precise control and monitoring of gene expression are essential for engineering biological systems. Additionally, the compound's applications in environmental monitoring have enabled researchers to track bacterial contamination and assess microbial community dynamics in diverse ecological settings.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7.C6H13N/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZDFBMYVMPFHR-CYRSAHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BrClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Indole Core Functionalization

The indole derivative is brominated and chlorinated at positions 5 and 6, respectively, using electrophilic aromatic substitution. A representative protocol involves:

- Reagents : Indole-3-carbinol, N-bromosuccinimide (NBS), sulfuryl chloride (SO₂Cl₂)

- Conditions :

- Bromination: 0–5°C in dimethylformamide (DMF), 12–24 hr.

- Chlorination: Room temperature in dichloromethane (DCM), 6–8 hr.

- Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate).

Glucuronidation of the Indole Derivative

The glucuronic acid moiety is introduced via Koenigs-Knorr glycosylation:

Cyclohexylammonium Salt Formation

The glucuronide intermediate is neutralized with cyclohexylamine to enhance solubility and stability:

- Molar Ratio : 1:1.2 (glucuronide:cyclohexylamine) in ethanol/water (3:1 v/v).

- Crystallization : Slow evaporation at 4°C yields white crystalline solid.

- Purity : ≥98% by HPLC, confirmed by suppliers.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include solvent selection, temperature, and catalyst activity.

Solvent Systems

| Reaction Step | Optimal Solvent | Effect on Yield |

|---|---|---|

| Bromination/Chlorination | DMF/DCM | Maximizes electrophilic substitution |

| Glycosylation | Anhydrous DCM | Prevents hydrolysis of glucuronide |

| Salt Formation | Ethanol/Water | Enhances crystallinity |

Temperature Control

- Bromination at 0–5°C minimizes di-substitution byproducts.

- Glycosylation at 40–45°C balances reaction rate and reagent stability.

Purification and Analytical Validation

Post-synthetic purification ensures compliance with biochemical application standards.

Chromatographic Techniques

- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate → methanol).

- HPLC : C18 column, mobile phase: 0.1% TFA in acetonitrile/water (30:70), retention time: 8.2 min.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This hydrolysis results in the cleavage of the glucuronide moiety, leading to the formation of a colored product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of β-glucuronidase enzyme and occurs under mild conditions, such as physiological pH and temperature. The reaction can be monitored by the appearance of a magenta color, indicating the formation of the hydrolyzed product .

Major Products Formed

The major product formed from the hydrolysis of this compound is a magenta-colored compound, which is used as an indicator of β-glucuronidase activity .

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt has a wide range of applications in scientific research:

Chemistry: Used as a chromogenic substrate in various assays to detect β-glucuronidase activity.

Medicine: Utilized in diagnostic tests to detect bacterial contamination in clinical samples.

Industry: Applied in food and water testing to ensure safety and quality by detecting bacterial contamination.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt involves its hydrolysis by the enzyme β-glucuronidase. The enzyme cleaves the glucuronide moiety, resulting in the release of a colored product. This reaction is specific to β-glucuronidase, making it a reliable indicator of the enzyme’s presence and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-4-chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt: Another chromogenic substrate for β-glucuronidase, producing a blue color upon hydrolysis.

4-Methylumbelliferyl-β-D-glucuronide: A fluorogenic substrate for β-glucuronidase, emitting fluorescence upon hydrolysis.

5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside: Used for detecting β-glucosidase activity, producing a blue color.

Uniqueness

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is unique due to its ability to produce a distinct magenta color, which is easily distinguishable from other chromogenic substrates that typically produce blue or fluorescent products. This makes it particularly useful in applications where color differentiation is crucial .

Biologische Aktivität

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt, commonly referred to as BCIG (or X-GlcU), is a synthetic compound widely used as a chromogenic substrate for β-glucuronidase. This compound has significant applications in biochemical research, particularly in the detection and quantification of β-glucuronidase activity in various biological systems. Its utility extends to monitoring E. coli contamination in food and water, as well as studying gene expression in plants through GUS (β-glucuronidase) reporter assays.

- Molecular Formula : C₁₄H₁₃BrClNO₇

- Molecular Weight : 521.79 g/mol

- CAS Number : 144110-43-0

- Purity : ≥98% (by HPLC)

- Physical Form : Crystalline powder

- Storage Conditions : Store desiccated at -20°C, protected from light

BCIG acts as a substrate for β-glucuronidase, an enzyme that hydrolyzes glucuronides, leading to the release of a chromogenic indole derivative. Upon enzymatic action, BCIG yields a dark blue precipitate detectable at a wavelength of λ_max 615 nm. This color change facilitates quantitative analysis of β-glucuronidase activity, making it an essential tool in microbiological assays and plant molecular biology.

Applications in Research

-

Microbial Detection :

- BCIG is extensively used for detecting E. coli in food products such as meat and dairy, as well as in environmental water samples. The presence of β-glucuronidase produced by E. coli results in a colorimetric change that indicates contamination.

-

Gene Expression Studies :

- In plant molecular biology, BCIG serves as a substrate for GUS reporter gene assays. Researchers utilize this compound to study gene expression patterns under various environmental conditions, including stress responses in plants.

-

Clinical Applications :

- The detection of urinary tract infections (UTIs) has also been facilitated by BCIG, where the enzyme activity correlates with the presence of E. coli in urine samples.

Case Study 1: E. coli Detection in Food Products

A study conducted on the efficacy of BCIG for detecting E. coli in shellfish demonstrated that the substrate provided reliable results within 24 hours of testing. The chromogenic response was visible at concentrations as low as 10 CFU/g, showcasing its sensitivity and specificity for food safety applications .

Case Study 2: GUS Gene Expression in Plants

In research focusing on stress-responsive gene expression in Spartina alterniflora, BCIG was employed to assess GUS activity under saline conditions. The results indicated a significant increase (1.5–2-fold) in GUS expression compared to control samples, highlighting the compound's role in understanding plant responses to environmental stressors .

Research Findings

Recent studies have expanded on the utility of BCIG beyond traditional applications:

- Enzyme Kinetics : Research has shown that the kinetic parameters of β-glucuronidase can be effectively measured using BCIG, providing insights into enzyme efficiency and substrate specificity.

- Mutation Analysis : In genetic studies involving reversion mutations, BCIG was utilized to visualize GUS+ clones, aiding in the identification of mutation pathways and their frequencies .

Comparative Analysis Table

| Property | Value |

|---|---|

| Molecular Weight | 521.79 g/mol |

| CAS Number | 144110-43-0 |

| Purity | ≥98% (HPLC) |

| Chromogenic Response | Blue precipitate at λ_max 615 nm |

| Applications | Microbial detection, gene expression |

| Storage | -20°C, protected from light |

Q & A

Basic: How should researchers prepare and handle 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt to ensure stability?

Answer:

- Stock Solution Preparation : Dissolve the compound in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 10–20 mM, as it has limited solubility in aqueous buffers alone .

- Storage : Store lyophilized powder at ≤-20°C in airtight, light-protected containers to prevent hygroscopic degradation and oxidation. Aliquot working solutions to avoid freeze-thaw cycles .

- Handling : Equilibrate to room temperature before opening to minimize moisture absorption. Use inert gas (e.g., nitrogen) to purge vials after use .

Basic: What is the standard protocol for histochemical detection of β-glucuronidase (GUS) activity using this substrate?

Answer:

- Incubation Buffer : Prepare 100 mM sodium phosphate buffer (pH 7.0) containing 0.5–1.0 mM potassium ferricyanide/ferrocyanide to enhance indoxyl dimer oxidation .

- Substrate Concentration : Use 0.5–1.0 mg/mL of the compound. Add 0.1% Triton X-100 for tissue permeabilization .

- Reaction : Incubate samples at 37°C for 2–24 hours. Terminate with 70% ethanol. Insoluble blue precipitates indicate GUS activity .

- Controls : Include heat-inactivated enzyme samples to confirm specificity .

Basic: How can enzymatic activity be quantified using this substrate instead of qualitative staining?

Answer:

- Spectrophotometric Detection : After enzymatic cleavage, measure absorbance at 620 nm. Prepare a standard curve using known concentrations of the hydrolyzed indigo product .

- Kinetic Assays : Monitor time-dependent absorbance changes in buffered solutions (pH 6.8–7.2) at 37°C. Use Michaelis-Menten kinetics to calculate and .

- Limitation : Quantification requires removal of insoluble precipitates via centrifugation or filtration prior to measurement .

Advanced: How can researchers optimize reaction conditions to address low signal intensity in GUS assays?

Answer:

- pH Adjustment : Test buffers between pH 6.5–7.5, as enzyme activity is pH-sensitive. For plant tissues, include EDTA (1–5 mM) to chelate inhibitory metal ions .

- Co-Substrate Optimization : Increase ferricyanide/ferrocyanide concentrations (up to 2 mM) to accelerate indoxyl oxidation. Avoid excess concentrations, which may inhibit enzymes .

- Temperature : Extend incubation time (e.g., 24–48 hours) for low-activity samples. Validate with positive controls .

Advanced: What are common pitfalls leading to inconsistent precipitate formation, and how can they be resolved?

Answer:

- Oxygen Deprivation : Insufficient aeration inhibits indoxyl oxidation. Agitate samples gently or use oxygen-permeable membranes .

- Enzyme Inhibition : Check for contaminants (e.g., heavy metals, detergents) in buffers. Dialyze enzyme extracts if necessary .

- Substrate Degradation : Verify stock solution integrity via HPLC or absorbance scans (degradation peaks appear at 300–400 nm) .

Advanced: How does the choice of counterion (e.g., cyclohexylammonium vs. sodium salt) impact experimental outcomes?

Answer:

- Solubility : Cyclohexylammonium salts exhibit better solubility in organic solvents (e.g., DMSO), whereas sodium salts are preferred for aqueous systems .

- Enzyme Kinetics : Counterions may alter ionic strength, affecting . Compare activity under matched buffer conditions .

- Artifact Risk : Sodium salts can form precipitates with divalent cations (e.g., Ca²⁺), requiring chelators in complex media .

Advanced: Can this substrate be multiplexed with other chromogenic assays (e.g., X-Gal) in dual-enzyme studies?

Answer:

- Spectral Separation : The blue precipitate (λmax = 620 nm) can be distinguished from X-Gal’s green product (λmax = 540 nm) using filters or spectral unmixing .

- Sequential Staining : Perform GUS assays first, fix tissues with formaldehyde, then proceed with X-Gal to prevent cross-reactivity .

- Validation : Confirm enzyme specificity using knockout controls or selective inhibitors (e.g., saccharic acid-1,4-lactone for GUS) .

Advanced: How do researchers validate the specificity of indigo precipitates in complex biological samples?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.